molecular formula C19H26O3 B293351 3-ethyl-7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one

3-ethyl-7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one

Cat. No. B293351
M. Wt: 302.4 g/mol
InChI Key: HJTYQKGGYDIVEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one, also known as EMD-21388, is a synthetic compound that belongs to the family of coumarins. It has gained attention in the scientific community due to its potential applications in various research areas.

Mechanism of Action

The mechanism of action of 3-ethyl-7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one is not fully understood, but studies have shown that it can modulate various signaling pathways involved in cancer, inflammation, and neurodegenerative diseases. In cancer cells, 3-ethyl-7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one has been shown to inhibit the activity of AKT and ERK1/2, which are involved in cell survival and proliferation. In inflammation, 3-ethyl-7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one has been shown to inhibit the activation of NF-κB, which is a transcription factor involved in the production of pro-inflammatory cytokines. In neurodegenerative diseases, 3-ethyl-7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase, which can reduce oxidative stress and prevent neuronal cell death.
Biochemical and Physiological Effects:
3-ethyl-7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects in different research areas. In cancer research, 3-ethyl-7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one has been shown to induce cell cycle arrest and apoptosis in prostate cancer cells. In inflammation research, 3-ethyl-7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative disease research, 3-ethyl-7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one has been shown to reduce oxidative stress and prevent neuronal cell death.

Advantages and Limitations for Lab Experiments

3-ethyl-7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one has several advantages for lab experiments, including its synthetic accessibility and potential applications in various research areas. However, its limitations include the lack of knowledge about its toxicity and pharmacokinetics, which may limit its use in vivo.

Future Directions

There are several future directions for research on 3-ethyl-7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one, including the exploration of its potential applications in other research areas such as cardiovascular diseases and diabetes. Further studies are also needed to understand its mechanism of action and toxicity profile, which may facilitate its development as a therapeutic agent. Additionally, the development of analogs with improved potency and selectivity may enhance its potential applications in various research areas.
Conclusion:
3-ethyl-7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research areas. It can be synthesized using a multi-step process starting from 2-hydroxyacetophenone. 3-ethyl-7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one has been studied for its potential applications in cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves the modulation of various signaling pathways involved in these diseases. 3-ethyl-7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one has several advantages for lab experiments, including its synthetic accessibility and potential applications in various research areas. However, its limitations include the lack of knowledge about its toxicity and pharmacokinetics. There are several future directions for research on 3-ethyl-7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one, including the exploration of its potential applications in other research areas and the development of improved analogs.

Synthesis Methods

3-ethyl-7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one can be synthesized using a multi-step process starting from 2-hydroxyacetophenone. The first step involves the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. This is followed by a Friedel-Crafts acylation reaction using hexanoyl chloride and aluminum chloride as the catalyst. The resulting product is then subjected to a Williamson ether synthesis reaction with 3-ethyl-4,8-dimethylcoumarin and potassium carbonate. The final product is obtained after deprotection of the TBDMS group using tetra-n-butylammonium fluoride.

Scientific Research Applications

3-ethyl-7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one has been studied for its potential applications in various research areas such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-ethyl-7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one has been shown to inhibit the growth of human prostate cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has also shown that 3-ethyl-7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative disease research, 3-ethyl-7-(hexyloxy)-4,8-dimethyl-2H-chromen-2-one has been shown to have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.

properties

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

3-ethyl-7-hexoxy-4,8-dimethylchromen-2-one

InChI

InChI=1S/C19H26O3/c1-5-7-8-9-12-21-17-11-10-16-13(3)15(6-2)19(20)22-18(16)14(17)4/h10-11H,5-9,12H2,1-4H3

InChI Key

HJTYQKGGYDIVEH-UHFFFAOYSA-N

SMILES

CCCCCCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC)C)C

Canonical SMILES

CCCCCCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC)C)C

Origin of Product

United States

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